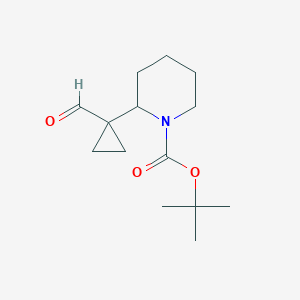
Tert-butyl 2-(1-formylcyclopropyl)piperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 2-(1-formylcyclopropyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C14H23NO3 and its molecular weight is 253.342. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Tert-butyl 2-(1-formylcyclopropyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and potential applications, supported by relevant data and research findings.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H23NO3
- IUPAC Name : this compound
The synthesis typically involves the reaction of tert-butyl piperidine-1-carboxylate with cyclopropanecarbaldehyde. This reaction is facilitated through standard organic synthesis techniques, including condensation reactions that form the desired piperidine derivative.
Biological Activity Overview
This compound has been investigated for various biological activities, including:
- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against a range of pathogens.
- Anticancer Potential : Research suggests that derivatives of piperidine compounds may have anticancer properties, potentially inhibiting tumor growth through various mechanisms.
- Neuroprotective Effects : Some studies highlight the neuroprotective potential of piperidine derivatives, suggesting implications for treating neurodegenerative diseases.
Antimicrobial Activity
A study published in Pharmaceutical Biology evaluated the antimicrobial properties of several piperidine derivatives, including this compound. The results showed that this compound had significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MICs) were determined, indicating effective concentrations for microbial inhibition.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| This compound | 64 | Escherichia coli |
Anticancer Activity
In another investigation, the anticancer effects of piperidine derivatives were assessed using various cancer cell lines. The study reported that this compound exhibited cytotoxic effects with IC50 values indicating effective concentrations for inhibiting cancer cell proliferation.
| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | 10 (Doxorubicin) |
| HeLa (Cervical Cancer) | 20 | 12 (Cisplatin) |
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific cellular targets such as enzymes or receptors involved in microbial growth and cancer cell proliferation.
属性
IUPAC Name |
tert-butyl 2-(1-formylcyclopropyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-13(2,3)18-12(17)15-9-5-4-6-11(15)14(10-16)7-8-14/h10-11H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWLOWDMYGHYJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C2(CC2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














